molecular formula C18H18N4O2 B11200932 N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11200932
M. Wt: 322.4 g/mol
InChI Key: XGPUJZZLIRCDRK-UHFFFAOYSA-N
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Description

N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of benzylamine with 4-(dimethylamino)benzohydrazide under specific conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of an oxadiazole ring and a dimethylamino group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-22(2)15-10-8-14(9-11-15)16-20-18(24-21-16)17(23)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,23)

InChI Key

XGPUJZZLIRCDRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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